molecular formula C15H17N3O3S B5538326 ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate

ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate

Cat. No. B5538326
M. Wt: 319.4 g/mol
InChI Key: AIAYBXWIZHRGOP-UHFFFAOYSA-N
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Description

Ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate is a compound known for its relevance in chemical synthesis and potential biological activities. The research interest in such compounds lies in their structural complexity and the diverse chemical reactions they undergo, which make them valuable in the development of pharmacologically active agents and materials with unique properties.

Synthesis Analysis

The synthesis of ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate involves the reaction between 1,2,3-benzothiadiazole-7-carbonyl chloride and ethyl piperidine-4-carboxylate. This process results in a compound where the piperidine ring adopts a chair conformation, indicating the specificity of the synthesis method in guiding the molecular structure (Zhao et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific conformations and intramolecular interactions. For example, the piperidine ring's chair conformation in ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which are crucial for the crystal packing of the compound. These structural features are pivotal for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to the formation of novel derivatives with potential biological activities. For instance, the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine produces derivatives with notable antibacterial and antifungal activities, showcasing the chemical versatility and potential pharmacological applications of these compounds (Shafi et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Substituted Benzothiazole Derivatives : A study by Shafi et al. (2021) detailed the synthesis of new piperidine substituted benzothiazole derivatives, including compounds related to ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate. These compounds were synthesized using copper(II) bromide as a catalyst, with subsequent reactions leading to various derivatives. Spectral data (1H & 13C NMR, IR) and LC-MS techniques confirmed the chemical structures, and the optical properties were explored through photoluminescence spectra (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Studies and Applications

  • Antibacterial and Antifungal Activities : The synthesized compounds from the study by Shafi et al. showed promising biological activities. Specifically, compound 5e exhibited good antibacterial activity, while compound 5d demonstrated significant antifungal properties. These findings highlight the potential of these compounds in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

  • Potential as Plant Elicitors : Jiannan Zhao and colleagues synthesized a compound similar to ethyl 1-(1,2,3-benzothiadiazol-5-ylcarbonyl)-4-piperidinecarboxylate, identifying it as a potent new plant elicitor. The study elaborates on its synthesis and notes the stabilization of crystal packing by weak intermolecular hydrogen bonds (Zhao et al., 2006).

  • Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, one compound showed promising activity, suggesting the potential of these derivatives in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-(1,2,3-benzothiadiazole-5-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)11-3-4-13-12(9-11)16-17-22-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAYBXWIZHRGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[1,2,3]thiadiazole-5-carbonyl)-piperidine-4-carboxylic acid ethyl ester

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